

Synthesis of 3-Hydrazinoquinoxalin-2-ol: An Experimental Protocol

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Compound of Interest

Compound Name: **3-Hydrazinoquinoxalin-2-ol**

Cat. No.: **B372169**

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Abstract

This application note provides a detailed experimental protocol for the synthesis of **3-Hydrazinoquinoxalin-2-ol**, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, quinoxaline-2,3-dione, through a solvent-free reaction of o-phenylenediamine and oxalic acid. The subsequent and principal step involves the selective hydrazinolysis of quinoxaline-2,3-dione using hydrazine hydrate to yield the target compound. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid researchers in their synthetic endeavors.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazino group at the 3-position of the quinoxalin-2-one scaffold can serve as a versatile handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. This document outlines a reliable and straightforward method for the synthesis of **3-Hydrazinoquinoxalin-2-ol**.

Experimental Protocols

Part 1: Synthesis of Quinoxaline-2,3-dione (Precursor)

This procedure is adapted from a solvent-free, environmentally friendly method.[\[1\]](#)[\[2\]](#)

Materials:

- o-Phenylenediamine
- Oxalic acid dihydrate
- Mortar and pestle
- Deionized water

Procedure:

- In a mortar, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).
- Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.
- Continue grinding until the solid mixture transforms into a melt or a thick paste.
- Allow the reaction mixture to stand at room temperature for the reaction to complete (monitoring by TLC is recommended).
- The resulting solid product is then recrystallized from hot water to afford pure quinoxaline-2,3-dione.

Part 2: Synthesis of 3-Hydrazinoquinoxalin-2-ol

This procedure is based on the reaction of quinoxaline-2,3-dione with hydrazine hydrate.[\[3\]](#)[\[4\]](#)
[\[5\]](#)

Materials:

- Quinoxaline-2,3-dione
- Hydrazine hydrate (80-99% solution)

- Ethanol or Butanol
- Deionized water
- Reflux apparatus

Procedure:

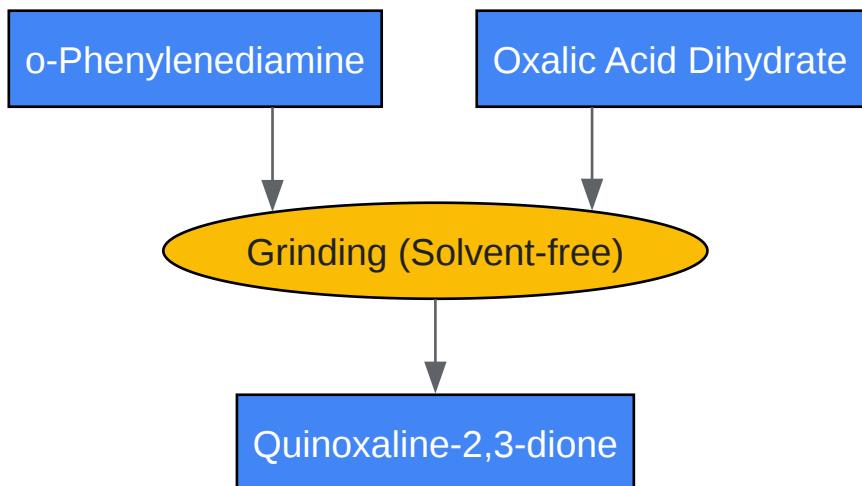
- In a round-bottom flask equipped with a reflux condenser, suspend quinoxaline-2,3-dione (1.0 eq) in a mixture of hydrazine hydrate (a significant excess, e.g., 10-15 eq) and water or an alcohol such as ethanol or butanol.[4][5]
- Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- The precipitated product is collected by filtration.
- Wash the solid product thoroughly with water to remove excess hydrazine hydrate.
- The crude product can be purified by recrystallization from a suitable solvent, such as butanol, to yield **3-Hydrazinoquinoxalin-2-ol** as a yellow solid.[4]

Data Presentation

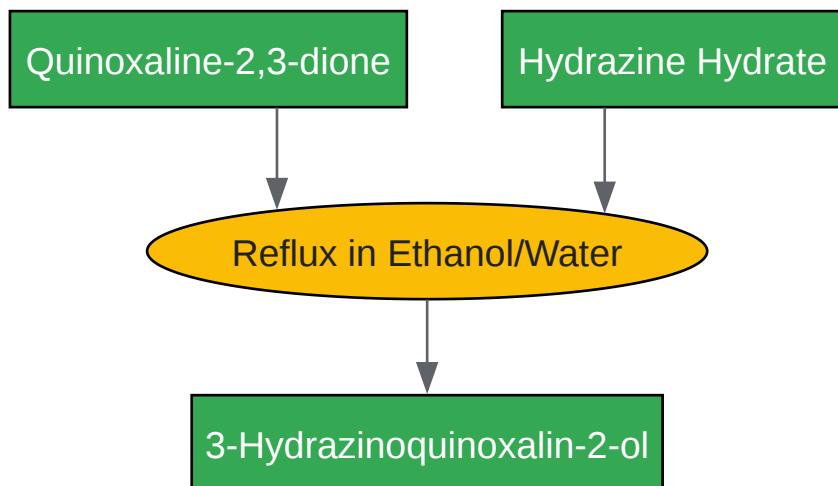
Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Spectroscopic Data
Quinoxaline-2,3-dione	C ₈ H ₆ N ₂ O ₂	162.15	>90	>300	¹ H NMR (DMSO-d ₆): δ 11.9 (s, 2H, NH), 7.2-7.4 (m, 4H, Ar-H).
3-Hydrazinoquinoxalin-2-ol	C ₈ H ₈ N ₄ O	176.18	84	>300[4]	¹ H NMR (DMSO-d ₆): δ 12.08 (s, 2H, NH), 8.70 (s, 1H, NH-NH ₂), 7.12-7.36 (m, 4H, Ar-H), 4.52 (s, 2H, NH ₂).[4] IR (KBr, cm ⁻¹): Shows characteristic bands for NH ₂ , NH, and C=O stretching. MS (m/z): Expected molecular ion peak at 177.1 (M+H) ⁺ .

Experimental Workflow

Step 1: Quinoxaline-2,3-dione Synthesis



Step 2: 3-Hydrazinoquinoxalin-2-ol Synthesis

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